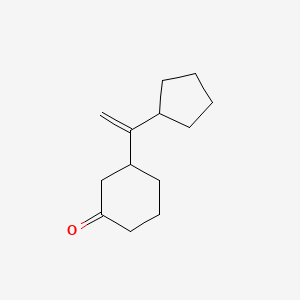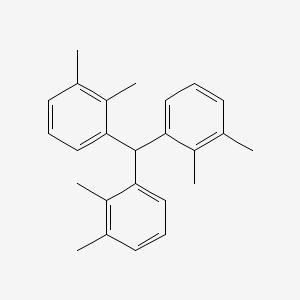![molecular formula C19H37NO4 B12553559 Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate CAS No. 172903-19-4](/img/structure/B12553559.png)
Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate is a chemical compound with a complex structure that includes a tetradecyl chain and a butanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate typically involves the reaction of tetradecylamine with a suitable butanoate derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Tetradecylamine: A simpler compound with a similar tetradecyl chain but lacking the butanoate group.
Butanoic Acid Derivatives: Compounds with similar butanoate groups but different alkyl chains.
Uniqueness
Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate is unique due to its specific combination of a long tetradecyl chain and a functional butanoate group. This combination imparts unique chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
172903-19-4 |
|---|---|
Molecular Formula |
C19H37NO4 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
tetradecyl 4-(hydroxymethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C19H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24-19(23)15-14-18(22)20-17-21/h21H,2-17H2,1H3,(H,20,22) |
InChI Key |
MXXJEQYVMGWDLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)

![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
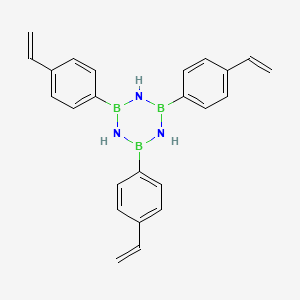
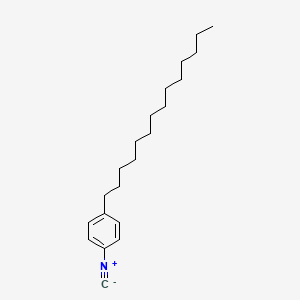
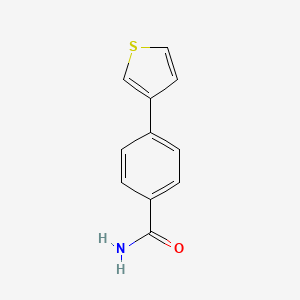
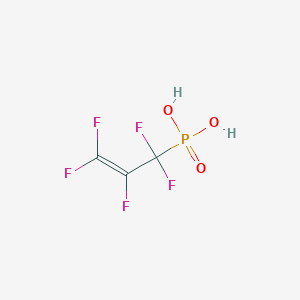
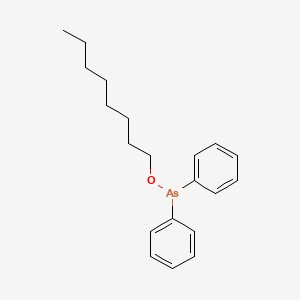
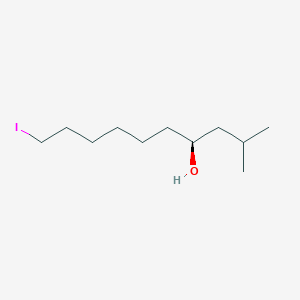
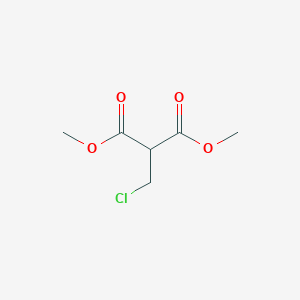
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
